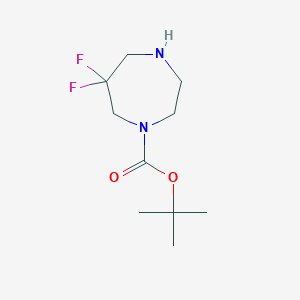

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-10(11,12)7-14/h13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELRSCXQUXCUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718845 | |

| Record name | tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166820-07-0 | |

| Record name | tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] As a valuable chemical intermediate, understanding its structural and analytical profile is paramount for its effective use in synthetic pathways.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides detailed, field-proven protocols for their acquisition and validation.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic compound featuring a seven-membered diazepane ring. The presence of two fluorine atoms at the 6-position significantly influences its chemical properties.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1166820-07-0 | [2] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [1][2] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| InChI Key | QELRSCXQUXCUED-UHFFFAOYSA-N | [1][2] |

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this specific molecule, the following sections provide predicted data based on its structure and known spectroscopic principles of similar fluorinated organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization.

The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring and the tert-butyl group. The presence of fluorine atoms will introduce complex splitting patterns (coupling) for adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.6 - 3.8 | m | 4H | H-2, H-5 | Protons on carbons adjacent to nitrogen are deshielded. |

| ~ 2.8 - 3.0 | m | 2H | H-3 | Protons on carbon adjacent to nitrogen. |

| ~ 2.0 - 2.2 | m | 2H | H-7 | Protons adjacent to the CF₂ group will be influenced by fluorine coupling. |

| ~ 1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl protecting group. |

| ~ 1.8 (variable) | br s | 1H | N-H | The signal for the secondary amine proton can be broad and its chemical shift is concentration and solvent dependent. |

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom bonded to the two fluorine atoms is expected to show a characteristic triplet due to one-bond carbon-fluorine coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 155 | s | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~ 120-130 | t | C-6 | The carbon bearing the two fluorine atoms will be split into a triplet. |

| ~ 80 | s | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[3] |

| ~ 40-50 | - | C-2, C-3, C-5, C-7 | Carbons of the diazepane ring. |

| ~ 28 | s | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group.[3] |

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -90 to -120 | t | The two fluorine atoms are chemically equivalent and will couple with the adjacent methylene protons (H-7), resulting in a triplet. The exact chemical shift can vary depending on the solvent and referencing standard.[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [M+H]⁺ | 237.1408 |

| [M+Na]⁺ | 259.1227 |

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Data Acquisition

This workflow ensures proper sample preparation and instrument setup for NMR analysis.

Figure 1: General workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.

-

Acquire a ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard.

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.

-

Assign the peaks in all spectra to the corresponding atoms in the molecule.

-

Mass Spectrometry Sample Preparation and Data Acquisition

This workflow outlines the procedure for obtaining accurate mass data via ESI-HRMS.

Figure 2: Workflow for high-resolution mass spectrometry analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.

-

For ESI in positive ion mode, a small amount of an acid (e.g., formic acid to a final concentration of 0.1%) can be added to promote protonation.

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal intensity of the ion of interest.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula of C₁₀H₁₈F₂N₂O₂.

-

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for the prediction of its spectral features. The detailed protocols provided in this guide offer a robust framework for the acquisition of high-quality data, which is essential for the confirmation of its structure and purity in research and development settings.

References

-

PubChem. Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate. Retrieved from [Link]

-

Wiberg, K. B., Hammer, J. D., Zilm, K. W., & Cheeseman, J. R. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Retrieved from [Link]

-

PubChem. Tert-butyl 6,6-difluoro-2-oxo-azepane-1-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

Royal Society of Chemistry. Syntheses and NMR spectra. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

-

Sinfoo Biotech. This compound. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

- 1. Buy this compound | 1166820-07-0 [smolecule.com]

- 2. 6,6-DIFLUORO-[1,4]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.edu [utsouthwestern.edu]

Tolebrutinib: A Technical Guide to a Novel Bruton's Tyrosine Kinase Inhibitor for Neuro-inflammatory Disorders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tolebrutinib (SAR442168), an investigational, orally bioavailable, and brain-penetrant Bruton's Tyrosine Kinase (BTK) inhibitor. Tolebrutinib's unique ability to cross the blood-brain barrier and modulate immune cells in both the periphery and the central nervous system (CNS) positions it as a promising therapeutic candidate for multiple sclerosis (MS) and other neuro-inflammatory diseases.

Rationale and Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase and a critical signaling enzyme in multiple immune cell lineages. Its role is particularly prominent in:

-

B-Lymphocyte Development and Activation : BTK is essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and antibody production. Dysregulation of B-cell activity is a known contributor to the pathology of multiple sclerosis.

-

Myeloid Cell Function : BTK is also expressed in innate immune cells, including macrophages and microglia, the resident immune cells of the CNS. BTK signaling in these cells regulates the production of pro-inflammatory cytokines and contributes to the chronic inflammation and neurodegeneration observed in progressive forms of MS.

The therapeutic hypothesis for Tolebrutinib is that by irreversibly inhibiting BTK, it can dually target both the peripheral adaptive immune response (B-cells) and the innate immune response within the CNS (microglia), addressing both relapsing and progressive features of MS.[1][2][3]

Mechanism of Action: Covalent Inhibition and CNS Penetration

Tolebrutinib is a covalent BTK inhibitor, meaning it forms a permanent bond with the kinase, leading to sustained inhibition.[3] Specifically, it covalently binds to a cysteine residue (Cys481) in the active site of BTK.[3] A key differentiator for Tolebrutinib is its design as a small molecule capable of crossing the blood-brain barrier.[4][5] This allows it to engage its target not only systemically but also within the CNS, a feature that is critical for targeting the smoldering neuroinflammation believed to drive disability progression in MS.[4]

The proposed dual mechanism of Tolebrutinib is depicted in the following pathway diagram:

Caption: Tolebrutinib's dual mechanism of action in the periphery and CNS.

Chemical Synthesis and Properties

The chemical name for Tolebrutinib is (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.[6] Various synthetic routes have been described in the patent literature, with a general scheme involving the coupling of key intermediates followed by the introduction of the acryloyl group.

General Synthetic Workflow

A representative synthesis involves the preparation of the core imidazo[4,5-c]pyridin-2-one structure, followed by coupling with the phenoxyphenyl moiety and the chiral piperidine ring, and a final acylation step. While multiple variations exist to optimize for large-scale production, a conceptual workflow is outlined below.[2][6]

Caption: Conceptual workflow for the synthesis of Tolebrutinib.

Detailed Protocol: Final Acylation Step

The final step of the synthesis is crucial for installing the covalent "warhead" onto the molecule. The following is a representative protocol based on published patent literature.[6]

Objective : To synthesize (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (Tolebrutinib) from its piperidine precursor.

Materials :

-

(R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (precursor)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Acryloyl chloride

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/MeOH mixture)

Procedure :

-

Dissolve the piperidine precursor (1.0 equivalent) in a suitable solvent mixture, such as DCM/MeOH.

-

Add a base, such as triethylamine (approx. 3.0 equivalents), to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add acryloyl chloride (approx. 1.2 equivalents) dropwise to the stirred solution over several minutes.

-

Maintain the reaction at 0°C and monitor for completion (typically 2 hours).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude residue using silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., 30:1 DCM/MeOH) to yield the final product, Tolebrutinib.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Tolebrutinib is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅N₅O₃ | [7] |

| Molecular Weight | 455.5 g/mol | [7] |

| Administration | Oral | |

| Key Feature | Brain-penetrant | [4][5] |

| Binding Type | Irreversible (covalent) | [3] |

Preclinical and Clinical Evidence

Tolebrutinib has undergone extensive evaluation in preclinical models and clinical trials for multiple sclerosis.

Phase IIb Study in Relapsing MS

A Phase IIb, randomized, double-blind, placebo-controlled trial investigated the dose-response relationship of Tolebrutinib in patients with relapsing MS.

Key Findings :

-

The study demonstrated a dose-dependent reduction in the number of new gadolinium-enhancing (Gd+) brain lesions over a 12-week treatment period.

-

The highest dose tested (60 mg) resulted in an 85% relative reduction in new Gd+ lesions compared to placebo.

-

At the 60 mg dose, 90% of participants were free of new Gd+ lesions after 12 weeks.

-

The treatment was generally well-tolerated.

Phase III Studies (HERCULES, PERSEUS, GEMINI 1 & 2)

Tolebrutinib has been advanced into a comprehensive Phase III program to evaluate its efficacy and safety in various forms of MS.

-

HERCULES (Non-Relapsing Secondary Progressive MS) : This trial showed that Tolebrutinib significantly slowed disability progression compared to placebo.[1] It delayed the time to 6-month confirmed disability progression by 31%.[5]

-

GEMINI 1 & 2 (Relapsing MS) : These trials compared Tolebrutinib to an active comparator, Aubagio (teriflunomide). The results indicated that Tolebrutinib was not superior in reducing the annualized relapse rate.[1]

-

PERSEUS (Primary Progressive MS) : This trial is ongoing to assess the efficacy of Tolebrutinib in slowing disability progression in patients with primary progressive MS.

Summary of Key Clinical Data :

| Trial | MS Population | Primary Endpoint | Key Outcome |

| Phase IIb | Relapsing MS | Reduction in new Gd+ lesions | 85% reduction with 60mg dose vs. placebo. |

| HERCULES | Non-Relapsing SPMS | Time to disability progression | 31% delay in progression vs. placebo.[5] |

| GEMINI 1 & 2 | Relapsing MS | Annualized relapse rate | Not superior to Aubagio.[1] |

Safety and Tolerability

Across clinical trials, Tolebrutinib has generally been well-tolerated. The most commonly reported side effects include respiratory infections such as the common cold, flu, and COVID-19.[1] A safety concern that has emerged is the potential for liver damage, with some participants showing elevated liver enzymes, though most cases resolved spontaneously.[1]

Conclusion and Future Directions

Tolebrutinib represents a significant advancement in the development of therapies for multiple sclerosis. Its novel, dual mechanism of action, which combines peripheral B-cell inhibition with modulation of CNS-resident microglia, offers a promising strategy for addressing both the inflammatory relapses and the chronic neurodegeneration that drive disability. The ability to penetrate the blood-brain barrier is a key feature that distinguishes it from many existing MS therapies.[4]

While trials in relapsing MS did not show superiority over an active comparator, the positive results from the HERCULES study in non-relapsing secondary progressive MS are particularly noteworthy, as this is an area with high unmet medical need.[1][5] The U.S. Food and Drug Administration has granted Tolebrutinib a "Breakthrough Therapy" designation for this indication, which is intended to expedite its development and review.

Ongoing research and the results from the PERSEUS trial will further clarify the therapeutic potential of Tolebrutinib in the full spectrum of MS pathologies. Its development underscores the importance of targeting BTK and the potential of brain-penetrant kinase inhibitors in the future treatment landscape for neuro-inflammatory and neurodegenerative diseases.

References

-

Tolebrutinib | MS Trust. (2025, May 23). Retrieved from [Link]

-

tolebrutinib (Pending FDA Approval). Medscape Reference. Retrieved from [Link]

-

Tolebrutinib. MS Canada. Retrieved from [Link]

-

What is Tolebrutinib used for?. Patsnap Synapse. (2024, June 27). Retrieved from [Link]

-

Tolebrutinib, SAR 442168. New Drug Approvals. (2022, November 26). Retrieved from [Link]

- WO2023244587A1 - Methods of making tolebrutinib. Google Patents.

-

Tolebrutinib. Drugs of the Future. (2022). Retrieved from [Link]

-

Tolebrutinib. MS Society. Retrieved from [Link]

-

FDA Breakthrough Therapy Tolebrutinib. National MS Society. (2024, December 19). Retrieved from [Link]

-

Tolebrutinib phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis. Sanofi US News. (2025, April 8). Retrieved from [Link]

-

Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate. (2025, December 9). Retrieved from [Link]

-

Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial. PubMed Central. (2022, September 1). Retrieved from [Link]

- US12049463B2 - Crystalline form of Tolebrutinib. Google Patents.

- AU2022421837A1 - Crystalline forms of (r)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1h-imidazo[4,5-c]pyridin-2(3h)-one and salts thereof. Google Patents.

- WO2022140511A1 - 4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2h-imidazo[4,5-c]pyridin-2-one derivatives and salts thereof. Google Patents.

- WO2022121670A1 - Crystal form of tolebrutinib, preparation method therefor and use thereof. Google Patents.

-

US9688676, 16 (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2-(3H)-one. PubChem. Retrieved from [Link]

-

CRYSTAL FORM OF TOLEBRUTINIB, PREPARATION METHOD THEREFOR AND USE THEREOF - European Patent Office - EP 4261212 A1. Googleapis.com. (2021, November 22). Retrieved from [Link]

-

WO/2024/069507 SYNTHESIS METHODS AND INTERMEDIATES FOR THE PRODUCTION OF REMIBRUTINIB. WIPO Patentscope. Retrieved from [Link]

Sources

- 1. iris.univr.it [iris.univr.it]

- 2. WO2023244587A1 - Methods of making tolebrutinib - Google Patents [patents.google.com]

- 3. US12049463B2 - Crystalline form of Tolebrutinib - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. WO2022140511A1 - 4-amino-3-(4-phenoxyphenyl)-1,3- dihydro-2h-imidazo[4,5-c]pyridin-2-one derivatives and salts thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Initial Preparation of Boc-Protected 6,6-difluoro-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a valuable fluorinated building block in contemporary medicinal chemistry. The strategic incorporation of a gem-difluoro group into the 1,4-diazepane scaffold can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability and basicity, making this a sought-after motif in drug discovery programs.[1] This document details a rational three-step synthetic sequence, commencing with the synthesis of a key cyclic ketone intermediate, followed by a deoxofluorination reaction, and culminating in a selective mono-N-Boc protection. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. Gem-difluorinated motifs, in particular, are of significant interest as they can serve as isosteres for carbonyl groups, thereby modulating interactions with biological targets and improving pharmacokinetic properties.[2] The 1,4-diazepane framework is a privileged scaffold found in numerous biologically active compounds.[3][4] The synthesis of Boc-protected 6,6-difluoro-1,4-diazepane provides a versatile intermediate for the elaboration of novel chemical entities with potentially enhanced therapeutic value.

Synthetic Strategy: A Three-Step Approach

The preparation of the target compound, this compound, is strategically designed in a three-step sequence. This approach allows for the efficient construction of the core heterocyclic system followed by the introduction of the desired functional groups.

Caption: Synthesis of 1,4-diazepan-6-one via Dieckmann condensation.

Detailed Protocol:

-

To a stirred suspension of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl 3,3'-iminodipropionate dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Cool the reaction mixture to room temperature and cautiously quench with a protic solvent, such as ethanol, followed by the addition of water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) and heat the solution to induce hydrolysis and decarboxylation of the intermediate β-keto ester.

-

Cool the solution and neutralize with a base (e.g., NaOH).

-

Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,4-diazepan-6-one.

| Reagent/Solvent | Molar Equivalent | Purpose |

| Diethyl 3,3'-iminodipropionate | 1.0 | Starting material |

| Sodium Hydride (or KOt-Bu) | 1.1 - 1.5 | Base for Dieckmann condensation |

| Toluene (or THF) | - | Anhydrous solvent |

| Hydrochloric Acid | Excess | Hydrolysis and decarboxylation |

| Dichloromethane | - | Extraction solvent |

Step 2: Synthesis of 6,6-Difluoro-1,4-diazepane

The conversion of the carbonyl group in 1,4-diazepan-6-one to a gem-difluoro group is a critical step. Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or the more thermally stable Deoxo-Fluor are effective for this transformation. [5][6]These reagents convert ketones to geminal difluorides under relatively mild conditions. [7][8][5] Reaction Scheme:

Caption: Deoxofluorination of 1,4-diazepan-6-one.

Detailed Protocol:

-

In a fume hood, dissolve 1,4-diazepan-6-one in an anhydrous aprotic solvent such as dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polyethylene flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DAST or Deoxo-Fluor (typically 2.0-2.5 equivalents) in DCM to the cooled reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6,6-difluoro-1,4-diazepane.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 1,4-Diazepan-6-one | 1.0 | Substrate |

| DAST (or Deoxo-Fluor) | 2.0 - 2.5 | Fluorinating agent |

| Dichloromethane (DCM) | - | Anhydrous solvent |

| Saturated Sodium Bicarbonate | - | Quenching agent |

Step 3: Selective mono-Boc Protection of 6,6-Difluoro-1,4-diazepane

The final step is the selective protection of one of the nitrogen atoms of the symmetrical 6,6-difluoro-1,4-diazepane with a tert-butoxycarbonyl (Boc) group. A common and effective method for mono-protection of symmetrical diamines involves the in-situ formation of the mono-hydrochloride salt, which deactivates one amine towards acylation. [4][9][10][11][12] Reaction Scheme:

Caption: Selective mono-Boc protection of 6,6-difluoro-1,4-diazepane.

Detailed Protocol:

-

Dissolve 6,6-difluoro-1,4-diazepane in a suitable solvent such as methanol or a mixture of methanol and water at 0 °C.

-

Add one equivalent of a solution of hydrochloric acid (e.g., HCl in methanol or aqueous HCl) dropwise to the stirred solution.

-

Allow the mixture to stir for a short period to ensure the formation of the mono-hydrochloride salt.

-

To this solution, add one equivalent of di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with a nonpolar solvent like diethyl ether to remove any di-Boc protected by-product.

-

Basify the aqueous layer to a pH > 12 with a strong base (e.g., NaOH).

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired this compound.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 6,6-Difluoro-1,4-diazepane | 1.0 | Substrate |

| Hydrochloric Acid (HCl) | 1.0 | Selective amine deactivation |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 | Boc protecting agent |

| Methanol/Water | - | Solvent |

| Sodium Hydroxide (NaOH) | - | Basification for extraction |

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the diazepane ring protons. The presence of the gem-difluoro group will likely lead to complex splitting patterns for the adjacent methylene protons due to H-F coupling.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl of the Boc group (around 155 ppm) and the quaternary carbon bearing the two fluorine atoms, which will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, confirming the presence of the CF₂ group. [13]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The mass spectrum of fluorinated compounds can show characteristic fragmentation patterns. [1][3][14][15]* Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

-

Expected Spectroscopic Data for this compound:

| Analysis | Expected Observations |

| ¹H NMR | Signals for Boc group (~1.4 ppm, 9H, s), and complex multiplets for the diazepane ring protons. |

| ¹³C NMR | Signals for Boc carbonyl (~155 ppm), C(CH₃)₃ (~80 ppm), C(CH₃)₃ (~28 ppm), and a triplet for the CF₂ carbon. |

| ¹⁹F NMR | A singlet in the typical range for aliphatic gem-difluorides. |

| MS (ESI) | [M+H]⁺ corresponding to the calculated molecular weight. |

Conclusion

This technical guide outlines a reliable and logical synthetic route for the preparation of Boc-protected 6,6-difluoro-1,4-diazepane. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize this valuable fluorinated building block. The strategic application of a Dieckmann condensation, deoxofluorination, and selective mono-Boc protection provides an efficient pathway to this important intermediate, paving the way for the discovery of novel therapeutic agents with potentially improved pharmacological properties.

References

-

Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

-

Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. [Link]

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of diethylaminosulfur trifluoride. Chemical Communications, (16), 1818-1823. [Link]

-

Dieckmann Condensation. (n.d.). In Organic Chemistry Portal. [Link]

-

Dieckmann Condensation. (n.d.). In SynArchive. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis (2-methoxyethyl) aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

-

Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. [Link]

-

Garcia-Rios, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 67-73. [Link]

-

Diethyl 3,3'-Iminodipropionate. (n.d.). In PubChem. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169-175. [Link]

-

Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1, 4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793-812. [Link]

-

Gaware, R., & Jordis, U. (2008). Selective Mono-Boc-Protection of Bispidine. Molbank, 2008(4), M573. [Link]

-

Garcia-Rios, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

-

Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

da Silva, A. B., et al. (2013). Chemoselective fluorination of 2-hydroxy-3, 4, 7, 8-tetrahydro-2H-chromen-5 (6H)-ones using DAST. Journal of the Brazilian Chemical Society, 24, 1228-1233. [Link]

-

Garcia-Rios, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Sojic, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2623-2630. [Link]

-

Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Europe PMC. [Link]

-

Alty, A. C., et al. (1984). A novel synthesis of diareno-1, 2-diazepines: intramolecular dehydrofluorination of 2, 4, 6-trimethylphenylazo-derivatives of fluoroaromatic compounds. Journal of the Chemical Society, Chemical Communications, (12), 832-833. [Link]

-

Ishida, T., et al. (2001). Identification of the Transition States in the Inversion of 1, 4-Benzodiazepines with the Ab Initio Replica Path Method. Journal of the American Chemical Society, 123(34), 8344-8351. [Link]

Sources

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Aryl Radical Cyclizations to Give (E)-3-Ylideneoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. purechemistry.org [purechemistry.org]

- 10. Diethyl 3,3'-Iminodipropionate|CAS 3518-88-5 [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 14. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

Structural elucidation of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

An In-depth Technical Guide to the Structural Elucidation of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Introduction: The Significance of a Fluorinated Diazepane Building Block

In the landscape of modern medicinal chemistry, the 1,4-diazepane framework is recognized as a "privileged structure," frequently appearing in biologically active compounds due to its conformational flexibility and ability to serve as a peptide mimetic.[1][2] The strategic introduction of fluorine atoms into such scaffolds can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoro group, in particular, is a valuable bioisostere for a carbonyl or ether group, capable of improving metabolic stability, modulating lipophilicity, and altering binding affinity through specific electronic interactions.[1][2]

This compound emerges as a key synthetic intermediate, providing a robust platform for the development of novel therapeutics.[1] Its structure combines the versatile 1,4-diazepane core, a gem-difluoro motif at a non-labile position, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, which allows for selective functionalization at the N4 position. An unambiguous confirmation of its molecular structure is paramount before its use in complex, multi-step synthetic campaigns.

| Compound Profile | |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ |

| Molecular Weight | 236.26 g/mol [1] |

| CAS Number | 1166820-07-0[3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC(C1)(F)F[1] |

The Elucidation Strategy: A Symphony of Spectroscopies

Confirming the identity of a novel synthetic compound is never reliant on a single piece of evidence. Instead, we employ an orthogonal, multi-technique approach where each analysis provides a unique piece of the structural puzzle. The data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments are integrated to build an unshakeable case for the final structure. This workflow ensures that every aspect of the molecule, from its elemental composition to the precise spatial arrangement of its atoms, is verified.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Causality: Our first analytical step is High-Resolution Mass Spectrometry (HRMS). This is non-negotiable. While nominal mass can suggest a structure, only HRMS provides the high-accuracy mass measurement necessary to confirm the elemental composition, distinguishing our target from potential isomers or impurities with the same nominal mass. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for this type of polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Mass Range: Scan a mass range of m/z 50-500 to ensure capture of the molecular ion and potential fragments.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Predicted Data & Interpretation

The primary goal is to observe the [M+H]⁺ ion and match its exact mass to the theoretical value.

| Predicted HRMS Data | |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 237.1354 |

| Expected Observation | 237.1354 ± 0.0012 (for 5 ppm accuracy) |

| Key Fragmentation Ion | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| Fragment m/z | 181.0728 |

| Key Fragmentation Ion | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

| Fragment m/z | 136.0626 |

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Expertise & Causality: Before dedicating time to extensive NMR analysis, a quick FT-IR spectrum serves as an invaluable quality check. It allows us to instantly verify the presence of key functional groups that define the molecule. The most critical absorbances are the carbamate C=O stretch and the C-F stretches. The absence of other carbonyl signals (e.g., ketone, acid) or N-H stretches (for a secondary amine) provides strong evidence that the Boc group is intact and correctly positioned.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of the ATR accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample analysis.

-

Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.

Predicted Data & Interpretation

The IR spectrum should display strong, characteristic bands confirming the molecule's core features.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Bond |

| Carbamate Carbonyl | ~1680-1700 (strong) | C=O |

| C-H (Alkyl) | ~2850-2980 (medium-strong) | C-H |

| C-N Stretch | ~1160-1250 (medium) | C-N |

| C-F Stretch | ~1000-1100 (strong, often multiple bands) | C-F |

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for structural elucidation, providing a definitive map of the atomic framework. We employ a suite of experiments—¹H, ¹³C, ¹⁹F, and 2D correlation spectra—to piece together the molecule's connectivity. The presence of fluorine is a key feature; it introduces spin-spin coupling to nearby ¹H and ¹³C nuclei, which serves as a powerful diagnostic tool.

General Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to observe fine splitting patterns.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using a suitable fluorine standard if necessary.

-

2D NMR: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra to establish connectivities.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum will reveal the local electronic environment and neighboring atoms for each proton. The protons on the carbons adjacent to the CF₂ group (C5 and C7) are expected to show complex splitting due to coupling with the fluorine atoms.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| C(CH₃)₃ (t-butyl) | ~1.45 | s | 9H | - |

| H-2, H-3, H-5, H-7 | ~2.8 - 3.8 | m | 8H | J(H,H), J(H,F) |

| NH | ~2.5 - 3.5 | br s | 1H | - |

Note: Due to the conformational flexibility of the seven-membered ring and potential rotamers around the carbamate bond, some signals may appear broad at room temperature. The signals for the diazepane ring protons will be complex and likely overlap. 2D NMR is essential for definitive assignment.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C spectrum provides a count of unique carbon environments. The carbon atom bearing the two fluorine atoms (C6) is the most diagnostic signal, expected to appear as a triplet due to one-bond coupling to two equivalent fluorine atoms (¹JCF). Other carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C(CH₃)₃ (t-butyl methyls) | ~28.5 | s |

| C(CH₃)₃ (t-butyl quaternary) | ~80.0 | s |

| C2, C3, C5, C7 (ring CH₂) | ~40 - 60 | t (²JCF or ³JCF for C5/C7) |

| C6 (CF₂) | ~115 - 125 | t (¹JCF ≈ 240-250 Hz) |

| C=O (carbamate) | ~155.0 | s |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is highly sensitive and provides a clear window into the fluorine environment. Since the two fluorine atoms at C6 are chemically equivalent, they will appear as a single resonance. This signal will be split by the protons on the adjacent methylene groups (C5 and C7).

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | | C6-F₂ | ~ -90 to -110 | t of t (triplet of triplets) | ²J(F,H) ≈ 15-20 Hz |

Causality of the Multiplicity: The two equivalent fluorine atoms couple to the two equivalent protons on C5, resulting in a triplet. They also couple to the two equivalent protons on C7, resulting in another triplet. The combination gives a triplet of triplets.

2D NMR: Assembling the Framework

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. It is the definitive method for connecting the atoms and validating the assignments made from 1D spectra.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. We expect to see correlations between the protons on C2 and C3, and between the protons on C5 and the N4-H, and between the protons on C7 and the protons on the nitrogen-adjacent carbons of the Boc-protected side.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton signal to the carbon signal it is attached to. It allows for the unambiguous assignment of all CH₂ groups in the diazepane ring and confirms the assignment of the t-butyl group.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved through the logical integration of multiple, complementary analytical techniques.

-

HRMS confirms the elemental formula C₁₀H₁₈F₂N₂O₂.

-

FT-IR verifies the presence of essential functional groups: a carbamate C=O, alkyl C-H, and C-F bonds.

-

NMR Spectroscopy provides the definitive proof:

-

¹H and ¹³C NMR confirm the presence of the Boc group and the diazepane ring protons and carbons.

-

The characteristic triplet for the CF₂ carbon in the ¹³C spectrum and the triplet of triplets in the ¹⁹F spectrum unambiguously place the gem-difluoro group at the C6 position and confirm its neighbors.

-

2D NMR experiments lock in the atomic connectivity, leaving no doubt as to the final structure.

-

This rigorous, evidence-based workflow ensures the high fidelity of this critical building block, enabling its confident application in the complex and demanding field of drug development.

References

-

VTechWorks. (2005, November 30). Design and Synthesis of Novel Benzodiazepines. Virginia Tech. [Link]

-

PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

- S. Syed Shafi, et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.

-

ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubMed. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][1][5]diazepin-2-one derivatives: Part 4. [Link]

-

ResearchGate. (2021, July). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Sinfoo Biotech. (n.d.). This compound. [Link]

-

Wiley Online Library. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]

-

PubChem. (n.d.). Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate. [Link]

-

Wiley. (n.d.). Fluorinated Heterocyclic Compounds Synthesis, Chemistry, and Applications. [Link]

-

Organic & Biomolecular Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

-

PubMed. (1995, February). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

-

ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

Sources

- 1. Buy this compound | 1166820-07-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound,(CAS# 1166820-07-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 6,6-DIFLUORO-[1,4]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]

- 5. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational analysis of the 6,6-difluoro-1,4-diazepane ring system

An In-Depth Technical Guide to the Conformational Analysis of the 6,6-Difluoro-1,4-diazepane Ring System

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] The 6,6-difluoro-1,4-diazepane ring system represents a compelling, yet underexplored, structural motif. The gem-difluoro substitution on a flexible seven-membered ring introduces profound stereoelectronic effects that dictate its conformational landscape. This guide provides an in-depth analysis of the conformational preferences of the 6,6-difluoro-1,4-diazepane ring, synthesizing foundational principles of conformational analysis with insights from fluorinated systems. We will explore the intrinsic properties of the 1,4-diazepane core, the influence of the gem-difluoro group, and the requisite experimental and computational workflows for a comprehensive conformational assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Introduction: The 1,4-Diazepane Scaffold and the Impact of Fluorination

The 1,4-diazepane ring is a privileged seven-membered heterocyclic motif found in a multitude of biologically active compounds, exhibiting a broad spectrum of therapeutic activities including antipsychotic, anxiolytic, and anticancer effects.[2] Unlike their six-membered piperazine counterparts, the larger, more flexible diazepane ring can adopt a wider range of conformations, such as chair, boat, and twist-boat forms, which can be harnessed to achieve desired vectoral presentations of substituents for optimal target engagement.[3][4]

The introduction of a gem-difluoro group at the C6 position is a deliberate design strategy to imbue the scaffold with unique properties. Fluorine, being the most electronegative element, can significantly alter a molecule's metabolic stability, lipophilicity, and pKa.[1] Furthermore, the C-F bond can participate in favorable interactions with biological targets and, critically, exert powerful stereoelectronic effects that can dramatically influence the conformational equilibrium of the ring system.

The Conformational Landscape of the 1,4-Diazepane Ring

The conformational flexibility of the 1,4-diazepane ring is a key feature that medicinal chemists can exploit. The primary low-energy conformations are typically variations of chair and boat forms. In many substituted 1,4-diazepanes, a twist-boat conformation is often found to be the global minimum, characterized by an intramolecular π-stacking interaction in certain contexts.[3] However, chair conformations are also energetically accessible and have been observed in crystal structures.[5]

Stereoelectronic Influence of the 6,6-Difluoro Group

The introduction of the CF2 group at the C6 position is not a sterically neutral event. It imposes significant stereoelectronic constraints on the ring's conformation. The primary effects to consider are the gauche effect and potential pseudo-anomeric effects.

-

The Gauche Effect: In acyclic 1,2-difluoroethane, the gauche conformation is more stable than the anti-conformation, a phenomenon attributed to hyperconjugation where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[6][7] In the 6,6-difluoro-1,4-diazepane ring, this effect would favor a gauche relationship between the C-F bonds and adjacent C-C or C-N bonds, influencing the puckering of the ring.

-

Pseudo-Anomeric Effects: While not a classic anomeric system, the presence of the electronegative CF2 group can induce stabilizing electrostatic interactions. For instance, in fluorinated methoxycyclohexanes, counter-intuitive axial preferences are observed due to stabilizing electrostatic interactions between axial hydrogens and the oxygen of the methoxy group.[8][9] In the diazepane ring, similar 1,3-diaxial-type interactions could influence the preference for certain chair or boat conformations.

The interplay of these effects will likely lead to a more constrained conformational landscape for the 6,6-difluoro-1,4-diazepane ring compared to its non-fluorinated counterpart, potentially favoring conformations that maximize these stabilizing interactions.

Synthesis of the 6,6-Difluoro-1,4-diazepane Core

A robust synthetic route is crucial for accessing the 6,6-difluoro-1,4-diazepane scaffold for further studies and derivatization. A plausible synthetic strategy involves the cyclization of a suitably protected diamine with a difluorinated three-carbon electrophile, followed by deprotection.

Experimental Protocol: Synthesis of 6,6-Difluoro-1,4-diazepane

-

Protection of the Diamine: Start with a commercially available N,N'-disubstituted ethylenediamine (e.g., N,N'-dibenzylethylenediamine).

-

Cyclization: In an aprotic solvent such as DMF, treat the protected diamine with a strong base like sodium hydride. To this mixture, add 1,3-dibromo-2,2-difluoropropane dropwise and heat the reaction to facilitate cyclization, forming 1,4-dibenzyl-6,6-difluoro-1,4-diazepane.[10]

-

Purification: After quenching the reaction, extract the product and purify it using column chromatography.

-

Deprotection: The protecting groups (e.g., benzyl groups) can be removed by catalytic hydrogenation using palladium on carbon in a suitable solvent like ethanol to yield the free 6,6-difluoro-1,4-diazepane.[10]

-

Salt Formation (Optional): For improved handling and stability, the free base can be converted to a salt, such as the HBr salt, by treating a solution of the base with hydrobromic acid.[10]

Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of the 6,6-difluoro-1,4-diazepane ring system.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules.[11]

-

¹H and ¹³C NMR: Chemical shifts provide initial clues about the electronic environment of the nuclei.

-

¹⁹F NMR: The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the local geometry and can provide direct evidence of the preferred conformation.

-

NOE (Nuclear Overhauser Effect) Spectroscopy: Through-space correlations from NOESY or ROESY experiments can provide distance restraints between protons, which are invaluable for defining the three-dimensional structure.

-

J-Coupling Analysis: Vicinal coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring ³JHH, ³JHF, and ³JCF can provide quantitative information about the ring's torsional angles.[12]

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve the synthesized 6,6-difluoro-1,4-diazepane salt in a suitable deuterated solvent (e.g., D₂O, MeOD).

-

Data Acquisition: Acquire a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra at a suitable temperature.

-

Spectral Assignment: Fully assign all proton, carbon, and fluorine resonances.

-

Data Analysis:

-

Extract key NOE correlations and quantify their intensities.

-

Measure relevant ³J coupling constants.

-

Compare the experimental data with theoretical values calculated for different possible conformations (chair, boat, twist-boat).

-

Computational Modeling

In silico methods are indispensable for exploring the potential energy surface of the 6,6-difluoro-1,4-diazepane ring and for corroborating experimental findings.

-

Conformational Search: A systematic or stochastic conformational search should be performed to identify all low-energy minima.

-

Quantum Mechanical Calculations: High-level DFT or ab initio calculations are necessary to accurately determine the relative energies of the different conformers and to calculate NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.

-

NBO (Natural Bond Orbital) Analysis: NBO analysis can be used to probe the stereoelectronic interactions, such as hyperconjugation, that contribute to the stability of certain conformations.[7]

| Parameter | Chair Conformation | Twist-Boat Conformation |

| Relative Energy | To be calculated | To be calculated |

| Key Dihedral Angles | ~ ±60° and ~180° | Variable |

| Predicted ³JHH | Ax-Ax: large; Ax-Eq/Eq-Eq: small | Dependent on specific twist |

| Predicted ³JHF | Dependent on F orientation | Dependent on F orientation |

Table 1: A template for comparing calculated parameters for different conformations of 6,6-difluoro-1,4-diazepane.

Conclusion and Future Outlook

The 6,6-difluoro-1,4-diazepane ring system is a promising scaffold for medicinal chemistry, offering a unique combination of a flexible seven-membered ring and the powerful stereoelectronic effects of a gem-difluoro group. A thorough understanding of its conformational preferences is paramount for rationally designing novel therapeutics. The integrated approach of synthesis, advanced NMR spectroscopy, and high-level computational modeling outlined in this guide provides a robust framework for elucidating the conformational landscape of this and related fluorinated heterocyclic systems. Future work should focus on the synthesis of a variety of substituted analogs to further probe the interplay of steric and stereoelectronic effects on the conformational equilibrium and to explore the potential of this scaffold in drug discovery.

References

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing).

- Technical Guide: Spectroscopic and Synthetic Profile of 6,6-Difluoro-1,4-diazepane HBr Salt - Benchchem.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - DiVA portal.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC - NIH.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - RSC Publishing.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - ResearchGate.

- (PDF) Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - ResearchGate.

- Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - NIH.

- The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. - ResearchGate.

- Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC - NIH.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC - NIH.

- The fluorine gauche effect. Selected literature precedence for a... - ResearchGate.

- Gauche effect - Wikipedia.

- There and back again: the role of hyperconjugation in the fluorine gauche effect.

- Fluorinated Heterocycles - ResearchGate.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals.

- Structural, Mechanistic, and Computational Analysis of the Effects of Anomeric Fluorines on Anomeric Fluoride Departure… - OUCI.

- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery - Macquarie University.

- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI.

- 1,4-Diazepines - ResearchGate.

- Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed.

- 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate.

- improving the stability of 6,6-Difluoro-1,4-diazepane intermediates - Benchchem.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).

- FLUORINATED HETEROCYCLIC COMPOUNDS - download.

- Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC - PubMed Central.

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

- NMR spectroscopy in the conformational analysis of peptides: an overview - PubMed.

- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed.

- Ring Conformations - MSU chemistry.

- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC - PubMed Central.

- Conformational analysis of 1,4‐disubstituted cyclohexanes. - ResearchGate.

- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute.

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomers [www2.chemistry.msu.edu]

- 5. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative for Fluorinated Diazepanes in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel Fluorinated Diazepane Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore the vast chemical space of saturated heterocycles. Among these, the seven-membered 1,4-diazepane scaffold has emerged as a "privileged" structure, capable of interacting with a wide array of biological targets. Its inherent three-dimensional character allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.

This guide delves into the next frontier of diazepane chemistry: the strategic incorporation of fluorine. The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] When applied to the diazepane core, fluorination offers a powerful tool to fine-tune these properties and unlock new therapeutic potential, particularly in the realm of central nervous system (CNS) disorders where blood-brain barrier penetration is a significant hurdle.

This document provides a comprehensive overview of the design, synthesis, and characterization of novel fluorinated diazepane building blocks. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the profound impact of fluorine on the conformational behavior and biological activity of this important heterocyclic system.

The Rationale for Fluorination: Enhancing the "Drug-Likeness" of the Diazepane Scaffold

The diazepane core, a seven-membered ring containing two nitrogen atoms, offers a flexible yet constrained framework for the development of bioactive molecules. However, like many heterocyclic scaffolds, it can be susceptible to metabolic degradation. The introduction of fluorine can significantly enhance its robustness and overall drug-like properties.

Key Advantages of Fluorinating the Diazepane Scaffold:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[2]

-

Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can either increase or decrease it depending on the molecular environment. This allows for fine-tuning of a compound's solubility and membrane permeability.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions. This can result in increased potency and selectivity.

-

Conformational Control: The incorporation of fluorine can significantly influence the conformational preferences of the flexible diazepane ring.[3][4] This "conformational steering" can lock the molecule into a bioactive conformation, improving its affinity for the target receptor.

-

Improved CNS Penetration: The modulation of lipophilicity and the potential for specific interactions with transporters can enhance the ability of fluorinated diazepanes to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.

Synthetic Strategies for Accessing Fluorinated Diazepane Building Blocks

The synthesis of fluorinated diazepanes presents unique challenges due to the potential for side reactions and the need for stereochemical control. This section outlines key synthetic approaches, providing both the "how" and the "why" behind the methodologies.

Ring Expansion Strategies: From Smaller Fluorinated Heterocycles

One powerful approach to constructing fluorinated azepanes, a class of compounds closely related to diazepanes, involves the ring expansion of smaller, more readily accessible fluorinated N-heterocycles. This strategy allows for the introduction of fluorine at an early stage and with good stereocontrol.

A notable example is the synthesis of functionalized trifluoromethylated azepanes from a 1-tosyl-2-(trifluoromethyl)aziridine precursor.[5] This method involves the generation of an aziridinyl anion, followed by alkylation and a subsequent ring-expansion protocol.

Diagram 1: Synthetic Workflow for 3-CF3-Azepane Derivatives

Caption: Workflow for the synthesis of 3-CF3-azepanes via ring expansion.

Cyclization of Fluorinated Acyclic Precursors

A more direct approach involves the cyclization of acyclic precursors already containing the necessary fluorine atoms and the diazepine backbone. Copper-catalyzed tandem amination/cyclization reactions have proven effective for the synthesis of trifluoromethyl-substituted azepines.[6] While this example yields an azepine, the principles can be adapted for the synthesis of diazepanes by using appropriate diamine precursors.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-methylene-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-azepine-2-carboxylate [6]

-

Reaction Setup: To a solution of ethyl 2-(4,4,4-trifluorobut-1-yn-1-yl)penta-2,3-dienoate (0.2 mmol) in dry toluene (2 mL) in a sealed tube, add benzylamine (0.24 mmol) and CuI (0.01 mmol).

-

Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product as a light brown solid.

Characterization Data:

| Compound | Yield | 1H NMR (400 MHz, CDCl3) δ | 13C NMR (101 MHz, CDCl3) δ | 19F NMR (376 MHz, CDCl3) δ | HRMS (ESI) [M+H]+ |

| Ethyl 1-benzyl-4-methylene-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-azepine-2-carboxylate | 65% | 7.35-7.25 (m, 5H), 5.79 (s, 1H), 5.21 (s, 1H), 5.08 (s, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.91 (s, 1H), 3.61 (d, J = 13.6 Hz, 1H), 3.53 (d, J = 13.6 Hz, 1H), 2.55 (s, 3H) | 167.5, 147.8, 137.3, 129.3, 128.4, 127.3, 124.9 (q, J = 290.8, 276.5 Hz), 118.0, 111.1, 70.5 (q, J = 25.0 Hz), 61.0, 55.2, 45.3, 40.3, 14.3 | -68.32 | 341.1471 (calcd. 341.1472) |

Direct Fluorination of the Diazepane Ring

While challenging, the direct fluorination of a pre-formed diazepane ring is a desirable strategy as it allows for late-stage modification of complex molecules. Electrophilic fluorinating reagents, such as Selectfluor®, can be employed, although regioselectivity can be an issue. The development of more selective direct fluorination methods is an active area of research.

Characterization of Fluorinated Diazepane Building Blocks: A Self-Validating System

The unambiguous characterization of novel fluorinated diazepane building blocks is paramount. A combination of spectroscopic techniques is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the proton environment and coupling constants, which can help elucidate the conformation of the diazepane ring.

-

13C NMR: Confirms the carbon skeleton and the presence of the C-F bond through characteristic coupling constants (1JCF, 2JCF, etc.).[7]

-

19F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluorine signal provides information about its electronic environment. The absence of background signals in 19F NMR makes it a powerful tool for purity assessment and for studying molecular interactions.[8][9][10][11]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule.